Tizoxanide-d4

Description

Properties

IUPAC Name |

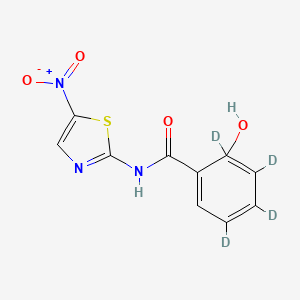

2,3,4,5-tetradeuterio-6-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4S/c14-7-4-2-1-3-6(7)9(15)12-10-11-5-8(18-10)13(16)17/h1-5,14H,(H,11,12,15)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTZUTSGGSRHQF-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=NC=C(S2)[N+](=O)[O-])O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tizoxanide-d4: A Technical Overview for Researchers

An In-depth Guide to the Chemical Structure, Properties, and Applications of the Deuterated Metabolite of Nitazoxanide

This technical guide provides a comprehensive overview of Tizoxanide-d4, the deuterated form of Tizoxanide, the active metabolite of the broad-spectrum anti-infective agent Nitazoxanide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and applications in research, particularly as an internal standard in quantitative analysis.

Core Chemical and Physical Properties

This compound is a stable isotope-labeled version of Tizoxanide, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Tizoxanide in various biological matrices.

| Property | Value |

| Formal Name | 2-hydroxy-N-(5-nitro-2-thiazolyl)-benzamide-3,4,5,6-d4[1] |

| Synonyms | TIZ-d4, Desacetylnitazoxanide-d4, NSC 697856-d4[2][3] |

| CAS Number | 1246817-56-0[1][2][4] |

| Molecular Formula | C₁₀H₃D₄N₃O₄S[1][2][3] |

| Molecular Weight | 269.27 g/mol [2][3] |

| Physical State | Neat solid[2] |

| Solubility | Soluble in DMSO and Methanol[1] |

| Storage Temperature | +4°C[2] |

| Purity | >95% (HPLC)[2] |

Mechanism of Action of the Active Moiety (Tizoxanide)

This compound is chemically and biologically equivalent to Tizoxanide in terms of its mechanism of action. Tizoxanide is the active form of Nitazoxanide, which is rapidly hydrolyzed in the body after oral administration[5][6]. Its broad-spectrum activity encompasses parasites, bacteria, and viruses through multiple mechanisms.

Antiparasitic Activity: The primary mechanism against anaerobic parasites, such as Giardia lamblia and Cryptosporidium parvum, is the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction. This enzyme is critical for the parasite's anaerobic energy metabolism, and its inhibition leads to energy depletion and cell death[5].

Antiviral Activity: The antiviral mechanism is less defined but is thought to be multi-faceted. One proposed mechanism is the inhibition of viral protein glycosylation, a crucial step for the proper folding and function of viral proteins, thereby impairing viral replication and assembly[5]. Another suggested mechanism involves the modulation of cellular energy metabolism. Tizoxanide has been shown to decrease cellular ATP levels in a dose-dependent manner without affecting cell viability, which may interfere with the energy-demanding process of viral replication[7].

Immunomodulatory Effects: Tizoxanide can also modulate the host's immune response by influencing the production of cytokines and chemokines, which may help mitigate the inflammatory response associated with certain infections[5].

Metabolic activation of Nitazoxanide and mechanism of action of Tizoxanide.

Experimental Applications and Protocols

The primary application of this compound is as an internal standard for the quantification of Tizoxanide in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS)[1]. This is crucial for pharmacokinetic and metabolic studies of Nitazoxanide.

Quantification of Tizoxanide using LC-MS/MS

A robust LC-MS/MS analytical method is essential for accurately quantifying Tizoxanide in various matrices like human and mouse plasma, as well as cell culture media (e.g., DMEM)[8].

Protocol Outline:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of Tizoxanide and this compound (as the internal standard - IS) at a concentration of 1 mg/mL in acetonitrile (ACN)[8].

-

From these stocks, prepare working solutions for calibration curves and quality controls by serial dilution.

-

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of the biological sample (e.g., plasma), add 150 µL of ACN containing the this compound internal standard.

-

Vortex the mixture to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Chromatography: Perform separation on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in negative ionization mode using multiple reaction monitoring (MRM)[8].

-

Monitor the specific precursor-to-product ion transitions for both Tizoxanide and this compound.

-

Optimize compound-specific parameters (declustering potential, collision energy) and source-specific parameters (curtain gas, ionization voltage, temperature, nebulizer gas)[8].

-

-

-

Data Analysis:

-

Quantify Tizoxanide by calculating the peak area ratio of the analyte to the internal standard (this compound).

-

Generate a calibration curve by plotting the peak area ratios against the known concentrations of the calibration standards.

-

Determine the concentration of Tizoxanide in the unknown samples by interpolation from the calibration curve.

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS 1246817-56-0 | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]

- 6. Tizoxanide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantitation of tizoxanide in multiple matrices to support cell culture, animal and human research - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Utilizing Tizoxanide-d4 in Antiparasitic Mechanism and Pharmacokinetic Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nitazoxanide (NTZ) is a broad-spectrum anti-infective agent belonging to the thiazolide class of drugs.[1][2] It is effective against a wide range of protozoa, helminths, anaerobic bacteria, and even some viruses.[3][4] Following oral administration, Nitazoxanide is rapidly hydrolyzed to its active metabolite, Tizoxanide (TIZ), which is responsible for the drug's therapeutic effects.[2][3][5] Tizoxanide-d4, a deuterated isotopologue of Tizoxanide, serves as an indispensable tool in the research and development of this antiparasitic agent. Its primary application is as a stable isotope-labeled internal standard for highly accurate and precise quantification of Tizoxanide in various biological matrices, a critical step in pharmacokinetic and metabolic studies.[6] This guide provides an in-depth overview of Tizoxanide's mechanism of action and the pivotal role of this compound in its study.

Core Antiparasitic Mechanism of Action: PFOR Inhibition

The primary mechanism by which Tizoxanide exerts its broad-spectrum activity against anaerobic parasites and bacteria is through the inhibition of the Pyruvate:Ferredoxin/Flavodoxin Oxidoreductase (PFOR) enzyme.[1][3][5][7] This enzyme is central to the anaerobic energy metabolism of these organisms.[7]

PFOR catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA, a critical step in generating ATP.[8][9] This reaction is essential for cellular energy supply in amitochondriate eukaryotes like Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica.[8] Tizoxanide acts as a noncompetitive inhibitor of the PFOR enzyme.[8][10][11] By disrupting this key metabolic pathway, Tizoxanide effectively depletes the parasite's energy source, leading to cell death.[5] This specific targeting of an anaerobic-dependent enzyme contributes to its selective toxicity against these pathogens.

The Critical Role of this compound in Research

This compound is a synthetic version of Tizoxanide where four hydrogen atoms have been replaced with their heavier isotope, deuterium. This substitution makes this compound chemically identical to Tizoxanide but gives it a distinct, higher molecular weight. This property is invaluable for bioanalytical assays.

Internal Standard for Quantification: In drug development, accurately measuring the concentration of an active metabolite like Tizoxanide in plasma, urine, or tissue is fundamental to understanding its pharmacokinetics (absorption, distribution, metabolism, and excretion). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis.[6]

This compound is used as an ideal internal standard (IS) in these assays.[6] A known quantity of TIZ-d4 is added to every biological sample before processing. Because it behaves identically to the endogenous TIZ during extraction, chromatography, and ionization, any sample loss or variability in instrument response affects both compounds equally. The mass spectrometer can differentiate between TIZ and TIZ-d4 based on their mass difference. By measuring the ratio of the TIZ signal to the TIZ-d4 signal, researchers can calculate the concentration of Tizoxanide with extremely high accuracy and precision, correcting for any experimental variations.[6]

Metabolic Stability Studies: The replacement of hydrogen with deuterium can sometimes strengthen the chemical bond, a phenomenon known as the "kinetic isotope effect." This can make the molecule more resistant to metabolic breakdown by certain enzymes.[12] While this compound's primary role is as an analytical standard, it can also be used in comparative in vitro metabolic stability assays (e.g., using liver microsomes) to investigate the specific sites of metabolic attack on the Tizoxanide molecule.

Data Presentation: Inhibition and Efficacy

Quantitative data is crucial for evaluating the potency of an antiparasitic agent. The following tables summarize key inhibitory values for Nitazoxanide/Tizoxanide against various pathogens.

Table 1: PFOR Inhibition Constants (Ki) for Nitazoxanide

| Organism | Inhibition Constant (Ki) | Type of Inhibition | Reference |

|---|---|---|---|

| Trichomonas vaginalis | 2 to 10 µM | Noncompetitive | [8][10][11] |

| Entamoeba histolytica | 2 to 10 µM | Noncompetitive | [8][10][11] |

| Giardia intestinalis | 2 to 10 µM | Noncompetitive | [8][10][11] |

| Clostridium difficile | 2 to 10 µM | Noncompetitive | [8][10][11] |

| Helicobacter pylori | 2 to 10 µM | Noncompetitive | [8][10][11] |

| H. pylori (partially purified) | 4.5 ± 1.2 µM | Noncompetitive |[8] |

Table 2: In Vitro Efficacy (IC50) of Nitazoxanide Analogs against Giardia lamblia

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Nitazoxanide (NTZ) | 1.0 µM (approx.) | [13] |

| Metronidazole (MTZ) | 2.5 µM (approx.) | [13] |

| Analog FLP-2 | < 0.5 µM | [13] |

| Analog FLP-6 | < 0.5 µM | [13] |

| Analog FLP-8 | < 0.5 µM | [13] |

| Analog CNZ-7 | 5.2 µM | [13] |

| Analog CNZ-8 | 11.1 µM |[13] |

Experimental Protocols

Detailed and reproducible protocols are the foundation of scientific research. Below are methodologies derived from published literature for key experiments involving Tizoxanide and its deuterated analog.

Protocol 4.1: Quantification of Tizoxanide in Plasma via LC-MS/MS

This protocol is adapted from methodologies used for bioanalytical validation.[6]

-

Preparation of Standards: Prepare calibration standards by spiking drug-free plasma with known concentrations of Tizoxanide (e.g., 15.6 ng/mL to 1000 ng/mL). Prepare quality control (QC) samples at low, medium, and high concentrations.

-

Sample Preparation:

-

To 50 µL of plasma sample, standard, or QC, add 10 µL of this compound internal standard (IS) solution (concentration determined during method development).

-

Vortex briefly.

-

Add 200 µL of acetonitrile (ACN) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial.

-

Inject 10 µL onto a C18 analytical column (e.g., Kinetex C18, 2.1x100mm).[6]

-

Perform chromatographic separation using a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect Tizoxanide and this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the IS.

-

-

Data Analysis:

-

Calculate the peak area ratio of Tizoxanide to this compound.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of Tizoxanide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Protocol 4.2: Conceptual PFOR Enzyme Inhibition Assay

This protocol outlines the general steps to measure the inhibition of PFOR activity, based on the enzyme's known function.[8]

-

Enzyme Source: Prepare a cell-free extract from a PFOR-expressing organism (e.g., Giardia lamblia trophozoites) or use a purified recombinant PFOR enzyme.

-

Reaction Mixture: In an anaerobic environment (e.g., an anaerobic chamber or using sealed cuvettes), prepare a reaction buffer containing coenzyme A, thiamine pyrophosphate (TPP), and a suitable electron acceptor such as benzyl viologen or a native ferredoxin.

-

Inhibitor Preparation: Prepare stock solutions of Tizoxanide in a suitable solvent (e.g., DMSO).

-

Assay Procedure:

-

Add the enzyme source to the reaction mixture.

-

Add varying concentrations of Tizoxanide (or vehicle control).

-

Initiate the reaction by adding the substrate, pyruvate.

-

Monitor the reaction progress spectrophotometrically by measuring the reduction of the electron acceptor (e.g., for benzyl viologen, a change in absorbance).

-

-

Data Analysis:

-

Calculate the initial reaction velocities at each inhibitor concentration.

-

Plot the velocities against the Tizoxanide concentration to determine the IC50.

-

Perform kinetic studies with varying substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mode of inhibition (e.g., using Lineweaver-Burk or Dixon plots).

-

Conclusion

Tizoxanide's mechanism of action, primarily the inhibition of the PFOR enzyme, makes it a potent agent against a variety of anaerobic pathogens.[5][7][8] The study and clinical development of this drug are critically dependent on robust bioanalytical methods. This compound serves as the cornerstone for these methods, enabling researchers to perform the accurate pharmacokinetic and metabolic analyses required for drug evaluation.[6] This guide highlights the interplay between understanding a drug's fundamental mechanism and possessing the precise tools required to study its behavior in biological systems, both of which are essential for advancing antiparasitic drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Nitazoxanide - Wikipedia [en.wikipedia.org]

- 3. Nitazoxanide : A Broad Spectrum Antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of nitazoxanide as a repurposed drug in the treatment and management of various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]

- 6. Quantitation of tizoxanide in multiple matrices to support cell culture, animal and human research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Antiparasitic Drug Nitazoxanide Inhibits the Pyruvate Oxidoreductases of Helicobacter pylori, Selected Anaerobic Bacteria and Parasites, and Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stability and Optimal Storage of Tizoxanide-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability profile and recommended storage conditions for Tizoxanide-d4. Given the limited direct stability data for the deuterated form, this document synthesizes information from studies on its non-deuterated analog, Tizoxanide, and its parent drug, Nitazoxanide. This information is intended to guide researchers in handling and storing this compound to ensure its integrity for experimental use.

Introduction to this compound

This compound is the deuterated form of Tizoxanide, the active metabolite of the broad-spectrum antiparasitic and antiviral drug Nitazoxanide. The deuterium labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in various biological matrices by mass spectrometry. Understanding its stability is critical for ensuring the accuracy and reproducibility of such assays. While specific stability studies on this compound are not extensively published, the stability of the core tizoxanide molecule can be inferred from studies on Nitazoxanide.

Recommended Storage Conditions

Based on information from various suppliers, the following storage conditions are recommended to maintain the integrity of this compound.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | +4°C or refrigeration.[1][2] | To minimize thermal degradation over long-term storage. |

| Container | Tightly closed vial. | To prevent exposure to moisture and atmospheric contaminants. |

| Light Exposure | Protection from light is advisable. | Although not explicitly stated for this compound, photostability is a common concern for complex organic molecules. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) for long-term storage if possible. | To prevent oxidative degradation. |

| Form | Solid (neat) form is generally more stable than solutions. | Solvents can promote hydrolysis and other degradation pathways. |

For shipping, this compound is generally considered stable at room temperature for short durations.

Potential Degradation Pathways

Forced degradation studies on Nitazoxanide provide significant insights into the potential degradation pathways of Tizoxanide. The primary degradation product of Nitazoxanide is Tizoxanide itself, formed through deacetylation.[3][4][5] Further degradation of the Tizoxanide core can occur under stress conditions.

Key Degradation Pathways:

-

Hydrolysis: The amide linkage in Tizoxanide can be susceptible to hydrolysis under strongly acidic or alkaline conditions. Studies on Nitazoxanide have shown that alkaline conditions, in particular, can lead to the cleavage of the amide bond, resulting in the formation of 5-nitro-1,3-thiazol-2-amine and salicylic acid.[6]

-

Oxidation: While specific oxidative degradation products of Tizoxanide are not detailed in the available literature, oxidative stress is a common degradation pathway for many pharmaceuticals.

-

Photodegradation: Exposure to light, particularly UV radiation, can potentially lead to the degradation of the molecule. Photodegradation of Nitazoxanide has been observed to result in the formation of Tizoxanide.[6]

The following diagram illustrates the primary degradation pathway from Nitazoxanide to Tizoxanide and the subsequent potential hydrolytic degradation of Tizoxanide.

Caption: Degradation pathway from Nitazoxanide to Tizoxanide and its subsequent degradation.

Experimental Protocol for a Stability Study

A robust stability-indicating analytical method is crucial for assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) is the method of choice. The following outlines a general protocol for a forced degradation study.

4.1. Objective

To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify potential degradation products.

4.2. Materials and Methods

-

Test Substance: this compound

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2), HPLC-grade solvents (e.g., acetonitrile, methanol, water), and appropriate buffers.

-

Instrumentation: HPLC or UHPLC system with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).[7]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[7]

-

Flow Rate: 0.4 mL/min.[7]

-

Injection Volume: 5 µL.[7]

-

Detection: UV at an appropriate wavelength and MS in a suitable ionization mode (e.g., negative ESI).[7]

-

4.3. Forced Degradation Conditions

The following table summarizes typical stress conditions for forced degradation studies as per ICH guidelines.

Table 2: Example Forced Degradation Conditions

| Stress Condition | Example Protocol |

| Acid Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize before analysis. |

| Base Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize before analysis. |

| Oxidative Degradation | Dissolve this compound in a suitable solvent and add 3% H2O2. Store at room temperature for a defined period, protected from light. |

| Thermal Degradation | Expose solid this compound to dry heat (e.g., 80°C) for a defined period. |

| Photodegradation | Expose a solution of this compound to a calibrated light source (e.g., UV and visible light) as per ICH Q1B guidelines. |

4.4. Sample Analysis and Data Interpretation

-

Analyze the stressed samples at appropriate time points using the developed LC-MS method.

-

Compare the chromatograms of the stressed samples with that of an unstressed control.

-

Quantify the remaining this compound and identify any degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.

-

The method should be validated to ensure it is stability-indicating, meaning it can separate the parent drug from its degradation products.

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: A typical experimental workflow for a forced degradation study of this compound.

Summary and Conclusion

References

- 1. This compound | CAS 1246817-56-0 | LGC Standards [lgcstandards.com]

- 2. This compound | CAS 1246817-56-0 | LGC Standards [lgcstandards.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitation of tizoxanide in multiple matrices to support cell culture, animal and human research - PMC [pmc.ncbi.nlm.nih.gov]

Tizoxanide-d4: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, experimental applications, and relevant biological pathways associated with Tizoxanide-d4. This compound is the deuterated form of Tizoxanide, the active metabolite of the broad-spectrum antiparasitic and antiviral drug, Nitazoxanide.[1][2] Its primary application in a research setting is as an internal standard for the accurate quantification of Tizoxanide in various biological matrices using mass spectrometry-based methods.[1]

Material Safety and Physical Data

A thorough understanding of the material's properties and safety precautions is paramount for its proper handling and use in a laboratory setting. The following tables summarize the key physical, chemical, and safety data for this compound, compiled from various supplier Material Safety Data Sheets (MSDS).

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1246817-56-0 | [1][3] |

| Molecular Formula | C₁₀H₃D₄N₃O₄S | [1][3] |

| Molecular Weight | 269.27 g/mol | [3][4] |

| Appearance | Brown Solid | [5] |

| Purity | ≥99% deuterated forms (d₁-d₄); >95% (HPLC) | [1][3] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| Melting Point | >200°C (decomposition) | [6] |

| Storage Temperature | -20°C or 2-8°C (Refrigerator) | [1][5] |

| Stability | ≥ 4 years (at -20°C) | [1] |

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.[8]

| Hazard Statement | GHS Classification | Precautionary Measures |

| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |

| H315: Causes skin irritation | Skin irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation | Eye irritation (Category 2A) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Experimental Protocols: Quantification of Tizoxanide using this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of Tizoxanide by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical and physical properties to the unlabeled analyte, while having a distinct mass. This ensures that any variations during sample preparation and analysis affect both the analyte and the internal standard similarly, allowing for accurate and precise quantification.

The following is a representative protocol synthesized from established methodologies for the quantification of Tizoxanide in biological matrices such as plasma.[9][10][11]

Materials and Reagents

-

Tizoxanide analytical standard

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., human plasma)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

HPLC or UPLC system coupled to a tandem mass spectrometer

Sample Preparation (Protein Precipitation)

-

Spiking the Internal Standard: To 100 µL of the plasma sample in a microcentrifuge tube, add a specific amount (e.g., 10 µL of a 1 µg/mL solution) of this compound in methanol.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample to precipitate proteins.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient elution to separate Tizoxanide from matrix components. For example, starting with 95% A, ramping to 95% B over a few minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Tizoxanide and this compound.

-

Tizoxanide: e.g., m/z 264 -> 108

-

This compound: e.g., m/z 268 -> 112

-

-

Optimization: The collision energy and other MS parameters should be optimized for maximum signal intensity.

-

Data Analysis

The concentration of Tizoxanide in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (Tizoxanide/Tizoxanide-d4). This ratio is then compared to a calibration curve generated using known concentrations of Tizoxanide with a constant amount of this compound.

Biological Signaling Pathways

Tizoxanide, the active metabolite of Nitazoxanide, exerts its therapeutic effects through various mechanisms of action, primarily targeting energy metabolism in anaerobic parasites and modulating host antiviral responses.

Antiparasitic Mechanism of Action

The primary antiparasitic action of Tizoxanide is the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme.[1][7][12] This enzyme is crucial for anaerobic energy metabolism in many protozoa and anaerobic bacteria.[12][13] By inhibiting PFOR, Tizoxanide disrupts the electron transfer reaction essential for the parasite's energy production, leading to metabolic disruption and cell death.[1][7]

Antiviral Signaling Pathways

The antiviral activity of Tizoxanide is multifaceted and involves the modulation of host cell signaling pathways. One key mechanism is the enhancement of the host's innate immune response.[1] Tizoxanide has been shown to amplify the activation of the RIG-I-like receptor (RLR) pathway, which is responsible for detecting viral RNA in the cytoplasm.[4][6] This leads to an increased production of type I interferons (IFNs) and interferon-stimulated genes (ISGs), which establish an antiviral state in the cell.[1][4]

Another proposed antiviral mechanism is the interference with viral protein maturation.[1] Specifically, Tizoxanide can block the post-translational modification of viral glycoproteins, such as the hemagglutinin of the influenza virus, which is essential for proper viral assembly and release.[5][14]

References

- 1. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Nitazoxanide | C12H9N3O5S | CID 41684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The FDA-Approved Oral Drug Nitazoxanide Amplifies Host Antiviral Responses and Inhibits Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitazoxanide: A first-in-class broad-spectrum antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The FDA-approved drug nitazoxanide is a potent inhibitor of human seasonal coronaviruses acting at postentry level: effect on the viral spike glycoprotein [frontiersin.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Development of a method by UPLC-MS/MS for the quantification of tizoxanide in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Antiparasitic Drug Nitazoxanide Inhibits the Pyruvate Oxidoreductases of Helicobacter pylori, Selected Anaerobic Bacteria and Parasites, and Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitazoxanide - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Throughput Quantification of Tizoxanide in Human Plasma using Tizoxanide-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tizoxanide, the active metabolite of nitazoxanide, in human plasma. Tizoxanide-d4, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision. The method involves a simple protein precipitation extraction procedure followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring reliable tizoxanide quantification.

Introduction

Nitazoxanide is a broad-spectrum antiparasitic and antiviral agent that is rapidly hydrolyzed in vivo to its active metabolite, tizoxanide.[1] Accurate measurement of tizoxanide concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, leading to more reliable data.[2][3] This document provides a detailed protocol for the quantification of tizoxanide in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents

-

Tizoxanide (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

-

Human Plasma (K2-EDTA)

Sample Preparation

A simple and efficient protein precipitation method is used for the extraction of tizoxanide and this compound from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: A suitable gradient to ensure separation from matrix components. A starting condition of 95% A, holding for 0.5 minutes, followed by a linear gradient to 95% B over 2.5 minutes, holding for 1 minute, and then returning to initial conditions for re-equilibration is a good starting point.

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tizoxanide: Precursor Ion (Q1) m/z -> Product Ion (Q3) m/z (Specific masses to be determined by direct infusion of the reference standard)

-

This compound: Precursor Ion (Q1) m/z -> Product Ion (Q3) m/z (Specific masses to be determined by direct infusion of the internal standard)

-

-

Key MS Parameters:

-

IonSpray Voltage: -4500 V

-

Temperature: 500°C

-

Curtain Gas: 20 psi

-

Ion Source Gas 1: 40 psi

-

Ion Source Gas 2: 50 psi

-

Collision Gas: 6 psi

-

Results and Discussion

Method Validation

The method was validated for linearity, accuracy, and precision. A linear calibration curve was obtained over the concentration range of 15.6 ng/mL to 1000 ng/mL for tizoxanide in human plasma. The coefficient of determination (r²) was consistently ≥ 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the tables below.

Table 1: Intra-Day Accuracy and Precision

| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Standard Deviation | Accuracy (%) | Precision (%CV) |

| 50 | 51.1 | 2.1 | 102.2 | 4.1 |

| 250 | 258.8 | 9.8 | 103.5 | 3.8 |

| 750 | 794.3 | 25.4 | 105.9 | 3.2 |

Table 2: Inter-Day Accuracy and Precision

| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=15, 3 days) | Standard Deviation | Accuracy (%) | Precision (%CV) |

| 50 | 52.7 | 2.8 | 105.4 | 5.3 |

| 250 | 263.5 | 11.9 | 105.4 | 4.5 |

| 750 | 788.3 | 30.0 | 105.1 | 3.8 |

The accuracy was found to be within 102.2% to 113.5%, and the precision was within 100.1% to 105.4%.[4] These results demonstrate that the method is accurate, precise, and reliable for the quantification of tizoxanide in human plasma.

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the analytical workflow for the quantification of tizoxanide using this compound as an internal standard.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Nitazoxanide | C12H9N3O5S | CID 41684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development of a method by UPLC-MS/MS for the quantification of tizoxanide in human plasma and its pharmacokinetic application. | Semantic Scholar [semanticscholar.org]

Application Note & Protocol: Quantification of Tizoxanide in Human Plasma by UPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Nitazoxanide is a broad-spectrum antiparasitic and antiviral drug that is rapidly hydrolyzed in vivo to its active metabolite, tizoxanide.[1] Tizoxanide is the primary circulating and pharmacologically active species, making its accurate quantification in human plasma essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2][3] This application note provides a detailed protocol for the sensitive and selective quantification of tizoxanide in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method described herein is intended for researchers, scientists, and drug development professionals.

Principle

This method employs protein precipitation for the extraction of tizoxanide and an internal standard (IS) from human plasma. The separated analytes are then quantified using a UPLC-MS/MS system in negative electrospray ionization (ESI) mode with selected reaction monitoring (SRM).

Materials and Reagents

-

Tizoxanide reference standard (≥98% purity)

-

Niclosamide (Internal Standard, IS) (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Ultrapure water

Equipment

-

UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

-

Tandem mass spectrometer (e.g., Sciex API 5500 or equivalent)

-

Analytical balance

-

Microcentrifuge

-

Pipettes and tips

-

Vortex mixer

-

Autosampler vials

Experimental Protocols

Standard and Quality Control (QC) Stock Solution Preparation

-

Tizoxanide Stock Solution (1 mg/mL): Accurately weigh 10 mg of tizoxanide reference standard and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of niclosamide and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare serial dilutions of the tizoxanide stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

-

QC Working Solutions: Prepare separate dilutions from the tizoxanide stock solution for high, medium, and low QC samples.

Sample Preparation

-

Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

-

Add 50 µL of human plasma to the appropriate tubes.

-

Spike 5 µL of the appropriate tizoxanide working standard or QC working solution into the plasma. For blank samples, add 5 µL of 50:50 acetonitrile:water.

-

Add 10 µL of the internal standard working solution (e.g., 10 µg/mL niclosamide in methanol) to all tubes except the blank.

-

Vortex briefly.

-

Add 200 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to autosampler vials.

-

Inject 2-5 µL into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

UPLC Parameters

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |

| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 40°C |

| Autosampler Temp. | 15°C |

| Gradient | 40% B to 95% B over 2.5 min, hold for 1 min, return to initial |

Mass Spectrometer Parameters

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| SRM Transitions | Tizoxanide: m/z 264 → 217 |

| Niclosamide (IS): m/z 325 → 171 | |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 100 ms |

| Source Temperature | 500°C |

| IonSpray Voltage | -4500 V |

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and stability.[4][5]

Data Presentation

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | Weighting |

| Tizoxanide | 0.1 - 10 | ≥ 0.995 | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV) (n=5) | Inter-day Precision (%CV) (n=15) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.1 | ≤ 20% | ≤ 20% | ± 20% | ± 20% |

| Low | 0.3 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |

| Medium | 3.0 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |

| High | 8.0 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |

| Low | 85 - 115% | 85 - 115% | 85 - 115% |

| High | 85 - 115% | 85 - 115% | 85 - 115% |

Table 4: Stability

| Stability Condition | Duration | Temperature | % Change from Nominal |

| Freeze-Thaw (3 cycles) | 3 cycles | -70°C | ≤ 15% |

| Short-term (bench-top) | 8 hours | Room Temp. | ≤ 15% |

| Long-term | 30 days | -70°C | ≤ 15% |

| Post-preparative (in autosampler) | 24 hours | 15°C | ≤ 15% |

Visualizations

Caption: Experimental workflow for Tizoxanide quantification.

Caption: Key parameters for bioanalytical method validation.

Conclusion

The UPLC-MS/MS method described provides a robust, sensitive, and selective protocol for the quantification of tizoxanide in human plasma. The validation results demonstrate that the method is accurate, precise, and suitable for supporting clinical and preclinical pharmacokinetic studies of nitazoxanide.

References

Application Note: High-Throughput Pharmacokinetic Analysis of Nitazoxanide using Tizoxanide-d4 as an Internal Standard by LC-MS/MS

Introduction

Nitazoxanide (NTZ) is a broad-spectrum antiparasitic and antiviral agent.[1][2][3] Following oral administration, Nitazoxanide is rapidly and completely hydrolyzed by plasma esterases into its active metabolite, Tizoxanide (desacetyl-nitazoxanide).[4][5][6][7][8] In fact, the parent drug is typically not detected in plasma.[6][9][10] Tizoxanide is the primary circulating and pharmacologically active species.[7] It undergoes further metabolism, primarily through glucuronidation, to form Tizoxanide glucuronide.[4][5][6] Accurate quantification of Tizoxanide is therefore essential for pharmacokinetic (PK) and bioequivalence (BE) studies of Nitazoxanide.

This application note describes a robust and sensitive LC-MS/MS method for the determination of Tizoxanide in plasma, utilizing its stable isotope-labeled (deuterated) analogue, Tizoxanide-d4, as the internal standard (IS). The use of a deuterated internal standard is a best practice in bioanalytical method development, as it co-elutes with the analyte and closely mimics its behavior during sample extraction and ionization, thereby correcting for matrix effects and improving the accuracy and precision of quantification.[11][12][13][14]

Pharmacokinetic Profile of Nitazoxanide

The pharmacokinetic properties of Nitazoxanide are defined by its active metabolite, Tizoxanide. After oral administration, peak plasma concentrations of Tizoxanide are typically observed within 1 to 4 hours.[8][10] The bioavailability of Tizoxanide is significantly enhanced when Nitazoxanide is administered with food. Studies have shown that with a high-fat meal, the Area Under the Curve (AUC) can increase by nearly two-fold and the maximum concentration (Cmax) by almost 50%.[6][9][10] Tizoxanide is highly bound to plasma proteins (>99%).[6][7] Elimination occurs through both urine and feces, with approximately one-third of the dose excreted in the urine and two-thirds in the feces.[5][6]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for Tizoxanide from literature. These values can vary based on dosage, formulation (tablet vs. suspension), and fed vs. fasting conditions.

Table 1: Pharmacokinetic Parameters of Tizoxanide in Adults (Single 500 mg Dose)

| Parameter | Fed State | Fasting State | Reference |

| Cmax (µg/mL) | ~6.79 | Lower than fed | [15] |

| Tmax (hours) | ~2.4 | Delayed vs. Fed | [9][15] |

| AUC (µg·h/mL) | Increased ~2-fold | Lower than fed | [6] |

| Half-life (hours) | Slightly longer | Shorter than fed | [9] |

Note: Values are approximate and compiled from multiple sources for illustrative purposes.

Table 2: Bioanalytical Method Parameters

| Parameter | Value | Reference |

| Analytical Method | UPLC-MS/MS | |

| Internal Standard | This compound (recommended) | [11][12] |

| Linearity Range | 0.1 - 10 µg/mL | |

| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | [9] |

| Extraction Method | Protein Precipitation or LLE | [15][16] |

Experimental Protocols

1. Protocol for Sample Collection and Handling

This protocol outlines the procedure for collecting and processing plasma samples for pharmacokinetic analysis following the oral administration of Nitazoxanide.

Materials:

-

Evacuated blood collection tubes containing heparin anticoagulant.

-

Clinical centrifuge.

-

Cryogenic vials for plasma storage.

-

-20°C or -80°C freezer.

Procedure:

-

Collect whole blood samples by venipuncture at predetermined time points (e.g., 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, and 12 hours post-dose).[9]

-

Immediately after collection, gently invert the heparinized tubes 8-10 times to ensure proper anticoagulation.

-

Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.[9]

-

Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer.

-

Transfer the plasma into clearly labeled cryogenic vials.

-

Store the plasma samples frozen at -20°C or lower until analysis.[9]

2. Protocol for Plasma Sample Preparation (Protein Precipitation)

This protocol describes the extraction of Tizoxanide and the internal standard from plasma samples using protein precipitation, a common and efficient method.[15]

Materials:

-

Frozen human plasma samples.

-

Tizoxanide analytical standard.

-

This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol).

-

Acetonitrile (ACN), HPLC grade.

-

Microcentrifuge tubes (1.5 mL).

-

Vortex mixer.

-

Microcentrifuge.

-

Autosampler vials.

Procedure:

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Tizoxanide standard into blank plasma.

-

Thaw plasma samples (study samples, blanks, standards, and QCs) at room temperature.

-

Pipette 100 µL of each plasma sample into a labeled 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard solution to each tube (except for blank samples used to check for interference).

-

Vortex briefly (5-10 seconds).

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a clean autosampler vial.

-

Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system for analysis.

3. Protocol for LC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of Tizoxanide and this compound. Instrument parameters should be optimized for the specific equipment used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

-

Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Example):

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 20% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 20% B and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

MS/MS Parameters (Example):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Precursor > Product):

-

Tizoxanide: m/z 264.0 > 218.0

-

This compound: m/z 268.0 > 222.0

-

-

Note: Specific ion transitions should be optimized by infusing pure standards. The parent ion for Tizoxanide [M-H]⁻ is ~264.0. The d4 label adds 4 Da.

Data Analysis:

-

Integrate the peak areas for both the Tizoxanide and this compound MRM transitions.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of Tizoxanide in the study samples by interpolating their peak area ratios from the calibration curve.

-

Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis on the resulting concentration-time data to calculate PK parameters (Cmax, Tmax, AUC, etc.).[9]

Visualizations

Caption: Metabolic pathway of Nitazoxanide in the body.

Caption: Experimental workflow for pharmacokinetic analysis.

Caption: Logic of using a deuterated internal standard.

References

- 1. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]

- 2. Nitazoxanide: general aspects, release systems and potential for repositioning the molecule | Research, Society and Development [rsdjournal.org]

- 3. ijcrt.org [ijcrt.org]

- 4. Tizoxanide - Wikipedia [en.wikipedia.org]

- 5. Nitazoxanide: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Activity of Nitazoxanide and Tizoxanide against Mycobacterium tuberculosis in vitro and in whole blood culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. jhphs.org [jhphs.org]

- 11. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 15. researchgate.net [researchgate.net]

- 16. archives.ijper.org [archives.ijper.org]

Application Notes and Protocols for Tizoxanide Analysis in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the sample preparation and subsequent analysis of Tizoxanide, the active metabolite of Nitazoxanide, in cell culture media. The methodologies outlined are crucial for accurate pharmacokinetic and pharmacodynamic (PK/PD) studies, efficacy testing of Nitazoxanide, and other in vitro research applications.

Introduction

Tizoxanide is the primary active metabolite of the broad-spectrum antiparasitic and antiviral drug Nitazoxanide.[1] Following administration, Nitazoxanide is rapidly hydrolyzed to Tizoxanide, which exerts the therapeutic effects.[1] In cell culture-based research, accurate quantification of Tizoxanide is essential to understand its mechanisms of action, determine effective concentrations, and assess its impact on cellular processes.

This application note details three common sample preparation techniques for the extraction of Tizoxanide from cell culture media: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the required level of sample cleanup, sensitivity, and available laboratory equipment.

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) coupled with UV detection or, for higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) are the preferred analytical techniques for the quantification of Tizoxanide in biological matrices.[2][3] The sample preparation protocols provided herein are compatible with both analytical platforms.

Sample Preparation Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from the cell culture media, which can interfere with the analytical column and ionization source. Acetonitrile is a commonly used solvent for this purpose.[4][5]

Experimental Protocol:

-

Collect 100 µL of the cell culture supernatant into a clean microcentrifuge tube.

-

Add 500 µL of cold acetonitrile (containing an appropriate internal standard, if used) to the sample.[4]

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 3500 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[4]

-

Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase for HPLC analysis.[6]

Experimental Workflow for Protein Precipitation:

Caption: Workflow for Tizoxanide extraction using protein precipitation.

Liquid-Liquid Extraction (LLE)

LLE is a sample purification method that separates compounds based on their differential solubilities in two immiscible liquids. This technique can provide a cleaner extract than protein precipitation.

Experimental Protocol:

-

To 500 µL of cell culture supernatant, add a suitable internal standard.

-

Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

-

Vortex the mixture for 2 minutes to facilitate the transfer of Tizoxanide into the organic phase.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for analysis.

Solid-Phase Extraction (SPE)

SPE provides a high degree of sample cleanup by utilizing a solid sorbent to retain the analyte of interest while interfering substances are washed away.[7]

Experimental Protocol:

-

Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: Load the cell culture supernatant (pre-treated as necessary, e.g., by dilution) onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elution: Elute the Tizoxanide from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of Tizoxanide in biological matrices using LC-MS/MS following protein precipitation.

Table 1: Linearity and Sensitivity

| Parameter | Value | Reference |

| Linearity Range | 15.6 - 1000 ng/mL | [2] |

| Lower Limit of Quantification (LLOQ) | 15.6 ng/mL | [2] |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Accuracy and Precision

| Matrix | Accuracy (%) | Precision (%RSD) | Reference |

| DMEM with varying FBS | 100.1 - 105.4 | Not Specified | [2] |

| Human Plasma | 102.2 - 113.5 | Not Specified | [2] |

Table 3: Recovery Rates

| Matrix | Mean Recovery (%) | ± SD | Reference |

| DMEM with 50% FBS | 45.2 | 3.84 | [4] |

| DMEM with 25% FBS | 48.1 | 4.72 | [4] |

| DMEM with 10% FBS | 50.1 | 0.63 | [4] |

| DMEM with 2% FBS | 42.8 | 4.50 | [4] |

| Human Plasma | 51.8 | 9.50 | [4] |

Tizoxanide's Proposed Antiviral Signaling Pathway

Tizoxanide has been shown to exert its antiviral effects by modulating host cell signaling pathways. One of the proposed mechanisms involves the activation of the cellular antiviral response through the induction of Interferon-Stimulated Genes (ISGs), such as Interferon Regulatory Factor 1 (IRF-1), independently of the classical JAK-STAT pathway.

Signaling Pathway Diagram:

References

- 1. The FDA-Approved Oral Drug Nitazoxanide Amplifies Host Antiviral Responses and Inhibits Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. A review on possible mechanistic insights of Nitazoxanide for repurposing in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]

- 5. Pre-clinical evaluation of antiviral activity of nitazoxanide against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Quantitation of tizoxanide in multiple matrices to support cell culture, animal and human research - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: UPLC-MS/MS Method for the Quantification of Tizoxanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tizoxanide, the active metabolite of the broad-spectrum antiparasitic and antiviral drug nitazoxanide, is the primary entity responsible for its therapeutic effects.[1] Following oral administration, nitazoxanide is rapidly hydrolyzed to tizoxanide, which then undergoes glucuronidation before excretion.[1][2] Accurate quantification of tizoxanide in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development.

This document provides a detailed application note and protocol for the development and validation of a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of tizoxanide in biological samples.

Physicochemical Properties of Tizoxanide

A thorough understanding of the analyte's properties is fundamental for method development.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇N₃O₄S | [3][4] |

| Molecular Weight | 265.25 g/mol | [1][3] |

| CAS Number | 173903-47-4 | [3][4] |

| Appearance | White to beige powder/crystalline solid | [4] |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in aqueous buffers. Insoluble in water. | [4][5] |

UPLC-MS/MS Method Parameters

This section outlines the optimized chromatographic and mass spectrometric conditions for the analysis of tizoxanide.

Chromatographic Conditions

| Parameter | Recommended Conditions |

| UPLC System | Waters Acquity UPLC or equivalent |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Elution | See Table 1 |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.0 | 5 | 95 |

| 2.5 | 5 | 95 |

| 2.6 | 95 | 5 |

| 3.5 | 95 | 5 |

Mass Spectrometric Conditions

| Parameter | Recommended Conditions |

| Mass Spectrometer | Waters Xevo TQ-S or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 2.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See Table 2 |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Tizoxanide | 264.0 | 218.0 | 30 | 15 |

| Niclosamide (IS) | 325.0 | 170.0 | 40 | 25 |

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of tizoxanide and dissolve in 10 mL of DMSO.

-

Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Spiking into Matrix: Spike the working standard solutions into the blank biological matrix (e.g., human plasma) to achieve the desired calibration curve concentrations.

-

Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in the same manner from a separate weighing of the reference standard.

Sample Preparation from Biological Matrix (Protein Precipitation)

-

Thaw frozen plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., Niclosamide at 100 ng/mL).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (95% Mobile Phase A: 5% Mobile Phase B).

-

Vortex for 30 seconds and transfer to a UPLC vial for analysis.

Experimental Workflow Diagram

Caption: UPLC-MS/MS workflow for Tizoxanide quantification.

Method Validation Summary

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical validation parameters and acceptance criteria.

Table 3: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 0.1 - 10 µg/mL in human plasma[6] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[6] |

Table 4: Accuracy and Precision

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |

| Low | 0.3 | < 15% | < 15% | ± 15% |

| Medium | 4.0 | < 15% | < 15% | ± 15% |

| High | 8.0 | < 15% | < 15% | ± 15% |

Table 5: Recovery and Matrix Effect

| Parameter | Result |

| Extraction Recovery | > 85% |

| Matrix Effect | Within acceptable limits (85-115%) |

Signaling Pathway and Logical Relationships

The analytical method is designed to differentiate between free tizoxanide and its major metabolite, tizoxanide-glucuronide. In some instances, in-source collision-induced dissociation can cause the glucuronide conjugate to revert to free tizoxanide, potentially inflating its measured concentration.[6][7] The chromatographic method must be able to separate these two species to ensure accurate quantification.

Caption: Metabolic pathway of Nitazoxanide to Tizoxanide.

Conclusion

The UPLC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of tizoxanide in biological matrices. The simple protein precipitation extraction procedure and short chromatographic run time allow for high-throughput analysis, making this method well-suited for supporting pharmacokinetic and other studies in drug development. Proper validation is essential to ensure the reliability of the data generated.

References

- 1. Tizoxanide - Wikipedia [en.wikipedia.org]

- 2. ovid.com [ovid.com]

- 3. Tizoxanide | C10H7N3O4S | CID 394397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Development of a method by UPLC-MS/MS for the quantification of tizoxanide in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a method by UPLC-MS/MS for the quantification of tizoxanide in human plasma and its pharmacokinetic application. | Semantic Scholar [semanticscholar.org]

Troubleshooting & Optimization

Overcoming matrix effects in Tizoxanide LC-MS/MS analysis

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome matrix effects in Tizoxanide LC-MS/MS analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of Tizoxanide, with a focus on mitigating matrix effects.

Issue 1: Poor sensitivity or inconsistent signal for Tizoxanide.

-

Question: My Tizoxanide signal is low or varies significantly between injections, especially when analyzing plasma or serum samples. What could be the cause and how can I fix it?

-

Answer: This is a classic sign of ion suppression, a common matrix effect in LC-MS/MS analysis.[1][2][3] Endogenous components in biological matrices, such as phospholipids, can co-elute with Tizoxanide and interfere with its ionization in the mass spectrometer source, leading to a suppressed signal.[1]

Troubleshooting Steps:

-

Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][4]

-

Protein Precipitation (PPT): While a quick method, it may not sufficiently remove phospholipids.[4] If you are using PPT, consider optimizing the solvent and its ratio. A simple acetonitrile-induced protein precipitation has been used for Tizoxanide analysis.[5][6]

-

Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[1] Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and adjust the sample pH to ensure Tizoxanide is in a non-ionized state for efficient extraction.[1]

-

Solid-Phase Extraction (SPE): SPE offers more selectivity in isolating Tizoxanide from matrix components.[1] Method development will be required to find the optimal sorbent and elution conditions.

-

Phospholipid Depletion Plates: Consider using specialized plates like HybridSPE-Phospholipid, which specifically target and remove phospholipids from the sample, often resulting in a significant increase in analyte response.

-

-

Optimize Chromatography:

-

Adjust the chromatographic gradient to separate Tizoxanide from the region where phospholipids typically elute.

-

Ensure your method has sufficient chromatographic resolution between Tizoxanide and any co-eluting matrix components.[7]

-

-

Use a Suitable Internal Standard (IS):

-

A stable isotope-labeled (SIL) internal standard for Tizoxanide is the best choice to compensate for matrix effects, as it will be affected in the same way as the analyte.[8]

-

If a SIL-IS is unavailable, use a structural analog that elutes close to Tizoxanide. For Tizoxanide analysis, compounds like niclosamide, glipizide, and linagliptin have been successfully used as internal standards.[5][6][9][10]

-

-

Issue 2: Poor reproducibility of results.

-

Question: I am observing poor precision and accuracy in my Tizoxanide quantification. What could be the reason?

-

Answer: Poor reproducibility is often a consequence of variable matrix effects between different samples or batches.[2][4] The composition of the biological matrix can vary, leading to inconsistent ion suppression or enhancement.[7]

Troubleshooting Steps:

-

Evaluate Sample Preparation Consistency: Ensure your sample preparation protocol is robust and performed consistently for all samples, standards, and quality controls. Inconsistent extraction recovery can lead to poor reproducibility.

-

Assess Matrix Effects from Different Lots: It is crucial to evaluate the matrix effect in multiple sources (e.g., plasma from at least six different individuals) to ensure the method is not susceptible to lot-to-lot variability.[9]

-

Review Internal Standard Performance: The internal standard is key to correcting for variability. Ensure the IS response is stable across the analytical run. A well-behaving internal standard should co-elute with the analyte to experience and correct for the same matrix effects.

-

Frequently Asked Questions (FAQs)

What are matrix effects in LC-MS/MS analysis?

Matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix.[7][8] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy and precision of quantification.[2][3] In bioanalysis, common culprits include salts, proteins, and especially phospholipids from plasma or serum.[1][7]

How can I assess the presence of matrix effects in my Tizoxanide assay?

The matrix effect can be qualitatively and quantitatively assessed:[7]

-

Qualitative Assessment (Post-Column Infusion): A solution of Tizoxanide is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A dip in the Tizoxanide signal as the matrix components elute indicates ion suppression.

-

Quantitative Assessment (Post-Extraction Spike): The response of Tizoxanide spiked into a pre-extracted blank matrix is compared to the response of Tizoxanide in a neat solvent. The ratio of these responses gives a quantitative measure of the matrix effect.

Which sample preparation technique is best for Tizoxanide in plasma?

The choice of sample preparation depends on the required sensitivity and throughput.

-

Protein Precipitation (PPT): This is the fastest method and has been successfully used for Tizoxanide analysis.[5][6] It is suitable for high-throughput screening but may be more susceptible to matrix effects.[4]

-

Liquid-Liquid Extraction (LLE): LLE provides a cleaner sample than PPT and can significantly reduce matrix effects.[1][9]

-

Solid-Phase Extraction (SPE): This technique generally yields the cleanest extracts and is very effective at minimizing matrix effects, though it requires more method development.[1]

For a robust method with minimal matrix effects, LLE or SPE are generally preferred over PPT.

What are the key parameters for a Tizoxanide LC-MS/MS method?

Based on published methods, here are some typical parameters:

| Parameter | Example Values |

| Analyte | Tizoxanide (active metabolite of Nitazoxanide)[11] |

| Internal Standard | Niclosamide[12], Glipizide[5][6], Linagliptin[9][10] |

| Sample Preparation | Protein precipitation with acetonitrile[5][6], Liquid-liquid extraction[9] |

| Chromatography | C18 column[5][6][9] with a mobile phase of acetonitrile and ammonium formate or formic acid in water[5][6][9] |

| MS/MS Transitions | Tizoxanide: m/z 264 → 217[5][6] |

| Linearity Range | 1.0 - 500.0 ng/mL[5], 15.6 - 1000 ng/mL[13], 0.1 - 10 µg/mL[11] |

How can I visualize my experimental workflow?

Using a flowchart can help in understanding and standardizing your analytical process. Below is an example workflow for Tizoxanide analysis using protein precipitation.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nebiolab.com [nebiolab.com]

- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous quantification of tizoxanide and tizoxanide glucuronide in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]